2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
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Overview
Description
2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound with a unique structure that includes a benzodiazole ring, a phenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves multiple steps, starting with the preparation of the benzodiazole ring and the phenoxy group. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.
Formation of the Propanamide Moiety: The final step involves the coupling of the benzodiazole-phenoxy intermediate with a propanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, phenols, bases (e.g., NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring and phenoxy group are likely to play key roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
- 2-chloro-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
Uniqueness
2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzodiazole ring and phenoxy group differentiate it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
2-methyl-N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)23(27)24-13-12-22-25-20-10-4-5-11-21(20)26(22)14-7-15-28-19-9-6-8-18(3)16-19/h4-6,8-11,16-17H,7,12-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMZIQTZLDAYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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